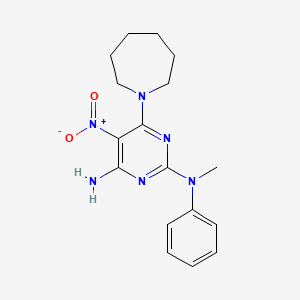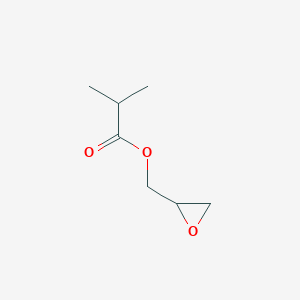
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an azepane ring, a nitro group, and a phenyl group attached to a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the pyrimidine core.
N-Methylation and Phenylation: The final steps involve N-methylation and phenylation reactions to attach the methyl and phenyl groups to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the azepane ring play crucial roles in its biological activity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(azepan-1-yl)nicotinoyl)guanidine: Another compound with an azepane ring, studied for its antiviral properties.
5-phenyl-6-(azepan-1-yl)-2,2’-bipyridine: Known for its luminescent properties.
6-(azepan-1-yl)-5-nitro-N~2~-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine: A structurally similar compound with potential biological activities.
Uniqueness
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, nitro group, and phenyl group in a single molecule makes it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
673441-44-6 |
|---|---|
Molekularformel |
C17H22N6O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O2/c1-21(13-9-5-4-6-10-13)17-19-15(18)14(23(24)25)16(20-17)22-11-7-2-3-8-12-22/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H2,18,19,20) |
InChI-Schlüssel |
PNGOQSXNWGXMLT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)N3CCCCCC3)[N+](=O)[O-])N |
Löslichkeit |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)


![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
![2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide](/img/structure/B14152791.png)
![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14152806.png)

![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)

